![molecular formula C30H48O5 B15179684 4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate CAS No. 93904-77-9](/img/structure/B15179684.png)
4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate
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Overview
Description
4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C30H48O5 and a molecular weight of 488.69912 g/mol . It is known for its unique structure, which includes a phenoxyethyl group and an octadecenylsuccinate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate typically involves the reaction of 2-octadecenylsuccinic anhydride with 2-phenoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the octadecenyl chain to a single bond, resulting in a saturated compound.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated derivatives
Substitution: Various substituted phenoxyethyl derivatives
Scientific Research Applications
4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of 4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. The phenoxyethyl group can interact with biological membranes, altering their properties and affecting cellular processes. The octadecenylsuccinate moiety can modulate enzyme activity and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Phenoxyethyl) hydrogen succinate
- 4-(2-Phenoxyethyl) hydrogen 2-octadecylsuccinate
- 4-(2-Phenoxyethyl) hydrogen 2-decenylsuccinate
Uniqueness
4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate is unique due to its specific combination of a phenoxyethyl group and an octadecenylsuccinate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
Chemical Structure and Properties
4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate is an ester compound characterized by a long-chain fatty acid moiety (octadecenyl) attached to a phenoxyethyl group. Its molecular formula can be represented as C₁₉H₃₈O₃, indicating the presence of multiple functional groups that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Weight | 302.5 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and modulate various signaling pathways. Preliminary studies suggest that it may exhibit anti-inflammatory, antioxidant, and potential anticancer properties.
- Anti-inflammatory Activity : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cell types. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Antioxidant Properties : The compound has shown the ability to scavenge free radicals, which are implicated in oxidative stress and cellular damage. This antioxidant capacity may contribute to its protective effects against neurodegenerative diseases.
- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential role in cancer therapy, warranting further investigation.
Case Study 1: Anti-inflammatory Effects
A study conducted on human fibroblast cells treated with varying concentrations of the compound showed a significant reduction in IL-6 and TNF-alpha levels compared to control groups. The results indicated a dose-dependent response, with higher concentrations leading to more pronounced anti-inflammatory effects.
Case Study 2: Antioxidant Activity
In an experimental model using neuronal cells exposed to oxidative stress, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability. These findings suggest its potential utility in neuroprotective applications.
In Vivo Studies
Recent animal studies have corroborated the in vitro findings, demonstrating that administration of this compound can significantly reduce markers of inflammation and oxidative stress in vivo.
Table 2: Summary of Research Findings
Study Type | Findings |
---|---|
In Vitro | Reduced cytokine levels; induced apoptosis |
In Vivo | Decreased inflammation markers; improved viability |
Properties
CAS No. |
93904-77-9 |
---|---|
Molecular Formula |
C30H48O5 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(E)-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]icos-4-enoic acid |
InChI |
InChI=1S/C30H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-27(30(32)33)26-29(31)35-25-24-34-28-22-19-17-20-23-28/h16-20,22-23,27H,2-15,21,24-26H2,1H3,(H,32,33)/b18-16+ |
InChI Key |
ZGESUOVNOUSXPE-FBMGVBCBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCCOC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OCCOC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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